Cas no 2229582-58-3 (3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile)

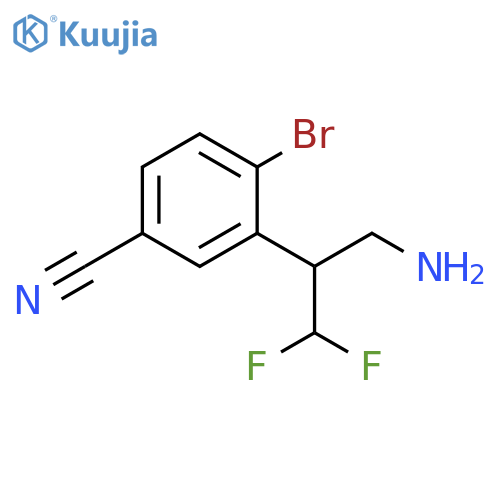

2229582-58-3 structure

商品名:3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile

- 2229582-58-3

- EN300-1970449

-

- インチ: 1S/C10H9BrF2N2/c11-9-2-1-6(4-14)3-7(9)8(5-15)10(12)13/h1-3,8,10H,5,15H2

- InChIKey: STKDPUFGDUFYIV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C#N)C=C1C(C(F)F)CN

計算された属性

- せいみつぶんしりょう: 273.99172g/mol

- どういたいしつりょう: 273.99172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 49.8Ų

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1970449-2.5g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 2.5g |

$2660.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-1g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-1.0g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1970449-10g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 10g |

$5837.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-0.1g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 0.1g |

$1195.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-0.25g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 0.25g |

$1249.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-0.05g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 0.05g |

$1140.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-0.5g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 0.5g |

$1302.0 | 2023-09-16 | ||

| Enamine | EN300-1970449-5.0g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1970449-10.0g |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile |

2229582-58-3 | 10g |

$5837.0 | 2023-06-01 |

3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

2229582-58-3 (3-(3-amino-1,1-difluoropropan-2-yl)-4-bromobenzonitrile) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬